1,9-Nonanediol

Polyurethane synthesis Hydrolytic stability Polyester polyol

1,9-Nonanediol is the C9 diol of choice when polyurethane parts must endure humidity without cracking. Its longer chain reduces ester group density vs. 1,6-hexanediol, delivering superior hydrolytic stability for automotive, footwear, and industrial belting. The 45–47°C melting point enables low-viscosity melt handling at minimal energy cost—a process edge over C8 and C10 diols. In UV coatings and elastomers, it lowers viscosity and boosts water resistance. Source this performance-differentiated monomer now.

Molecular Formula C9H20O2
Molecular Weight 160.25 g/mol
CAS No. 3937-56-2
Cat. No. B147092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,9-Nonanediol
CAS3937-56-2
Synonyms1,9-Dihydroxynonane;  NSC 5416;  α,ω-Nonanediol
Molecular FormulaC9H20O2
Molecular Weight160.25 g/mol
Structural Identifiers
SMILESC(CCCCO)CCCCO
InChIInChI=1S/C9H20O2/c10-8-6-4-2-1-3-5-7-9-11/h10-11H,1-9H2
InChIKeyALVZNPYWJMLXKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,9-Nonanediol CAS 3937-56-2: Physical Properties, Commercial Availability, and Primary Industrial Applications


1,9-Nonanediol (ND, nonamethylene glycol) is a C9 linear aliphatic α,ω-diol with the molecular formula HO(CH₂)₉OH and a molecular weight of 160.25 g/mol [1]. At ambient temperature, it exists as a white crystalline solid with a melting point typically reported between 45–47°C and a boiling point of approximately 173°C at 20 mmHg . This compound is sparingly soluble in water but readily soluble in ethanol and methanol [1]. Commercially, ND is produced via isomerization of allyl alcohol or hydroformylation routes and is supplied by major chemical manufacturers including Kuraray, TCI, and Thermo Scientific Chemicals at purities ranging from 97% to ≥99% [2]. Its primary industrial applications include serving as a monomer for polyester and polyurethane synthesis, an intermediate for aroma chemicals and pharmaceuticals, and a building block for UV-curable monomers and plasticizers [3].

Why 1,9-Nonanediol Cannot Be Simply Replaced by Other Linear Aliphatic Diols in Performance-Critical Applications


Within the homologous series of linear α,ω-alkanediols, the length of the polymethylene chain dictates key physicochemical and performance properties, making simple substitution between homologs scientifically unsound [1]. 1,9-Nonanediol's nine-carbon chain imparts a specific balance of hydrophobicity, crystallinity, and segmental mobility that directly influences polymer morphology, hydrolytic stability, and low-temperature flexibility [2]. For instance, while shorter-chain diols like 1,6-hexanediol yield polyesters and polyurethanes with lower crystallinity and reduced water resistance, longer-chain analogs such as 1,10-decanediol exhibit higher melting points and may introduce excessive crystallinity that compromises flexibility [3]. Furthermore, the unique melting point of 1,9-nonanediol (45–47°C) enables a convenient liquid handling window upon mild heating—a processing advantage that does not identically translate to the C8 or C10 analogs . The quantitative evidence presented below substantiates that 1,9-nonanediol occupies a distinct performance niche that cannot be adequately replicated by its nearest homologs.

Quantitative Performance Evidence: How 1,9-Nonanediol Differentiates from Closest Analogs


Superior Hydrolysis Resistance in Polyester Polyurethanes Relative to Shorter-Chain Diols

Polyurethanes synthesized from polyester polyols based on 1,9-nonanediol exhibit excellent hydrolysis resistance, a property directly attributable to the longer C9 hydrocarbon chain which reduces ester group density in the polymer backbone . In contrast, polyester polyurethanes prepared using shorter-chain glycols such as 1,4-butanediol, 1,6-hexanediol, and neopentyl glycol are explicitly documented as being poor in hydrolysis resistance, leading to sticky or cracked surfaces upon exposure to moisture [1]. A Kuraray patent further specifies that when 1,9-nonanediol is employed as a diol component—optionally in combination with 3-methyl-1,5-pentanediol—the resulting polyurethane demonstrates improved hydrolysis resistance and low-temperature flexibility compared to formulations using other diols [2].

Polyurethane synthesis Hydrolytic stability Polyester polyol

Quantitative Thermochemical and Phase-Change Differentiation from 1,8-Octanediol and 1,10-Decanediol

A systematic thermochemical study by Knauth and Sabbah (1990) measured the enthalpies of combustion, sublimation, formation, and fusion for the homologous series of ω-alkanediols including 1,6-hexanediol, 1,8-octanediol, 1,9-nonanediol, and 1,10-decanediol at 298.15 K [1]. While the study reports a consistent intermolecular hydrogen bond enthalpy of 27 kJ·mol⁻¹ across the solid ω-alkanediols, the enthalpies of fusion and triple-point temperatures differ systematically with chain length [2]. The melting point of 1,9-nonanediol is consistently reported as 45–47°C (literature: 46.4°C) [3], whereas 1,8-octanediol melts at approximately 61–63°C and 1,10-decanediol at approximately 72–74°C (values from comparative studies) [4]. This non-linear progression in melting behavior arises from odd–even effects and crystal packing differences, with 1,9-nonanediol offering a notably lower melting temperature that facilitates melt processing without requiring high-energy input.

Thermochemistry Phase-change properties Calorimetry

Quantified Preference Over 1,6-Hexanediol in Polyurethane Molding Formulations

A Kuraray patent (JPH08176264A) explicitly compares aliphatic diols as chain extenders in polyurethane molding formulations. The patent states that 1,6-hexanediol and 1,9-nonanediol are both examples of favorable aliphatic diols for achieving excellent moldability and resistance to heat, cold, and hydrolysis, but specifically identifies 1,9-nonanediol as 'the latter being more favorable' [1]. This represents a direct, documented preference in the primary literature for the C9 diol over the more commonly used C6 diol in this specific performance-critical application.

Polyurethane elastomers Molding Chain extender

Improved Water Resistance in Diacrylate and UV-Curable Applications Attributed to C9 Hydrophobicity

In diacrylate monomer applications, the C9 hydrocarbon chain of 1,9-nonanediol imparts enhanced hydrophobicity that improves the water resistance, durability, and stability of the resulting end products . Manufacturer technical documentation specifically highlights 'improved water resistance in diacrylate applications' and 'lowers viscosity during production' as key performance benefits associated with the C9 chain length . In contrast, diacrylates based on shorter-chain diols (e.g., 1,6-hexanediol diacrylate) are known to yield coatings with higher water permeability and reduced hydrolytic stability due to the greater polarity and lower hydrophobicity of the shorter alkylene spacer .

UV-curable coatings Diacrylate monomers Water resistance

Unique Processing Viscosity Window: Liquid Viscosity at 60°C Equivalent to Acetone

A distinctive processing advantage of 1,9-nonanediol is its favorable melt rheology. Manufacturer technical literature states that while ND is a solid at room temperature with a relatively high melting point, its viscosity at 60°C is 'the same as acetone' . Acetone has a viscosity of approximately 0.32 mPa·s at 20°C. This extremely low melt viscosity enables easy handling, pumping, and mixing in liquid form with minimal energy input, just above its melting point. In contrast, 1,8-octanediol and 1,10-decanediol require significantly higher temperatures to achieve a fully liquid state, and even when melted, their viscosities are substantially higher due to stronger intermolecular associations [1]. This specific low-viscosity window is a quantifiable, practical differentiation that simplifies industrial processing.

Processability Viscosity Melt handling

Optimal Application Scenarios for 1,9-Nonanediol Based on Quantitative Differentiation Evidence


High-Performance Polyester Polyurethanes Requiring Extended Hydrolytic Stability

In the manufacture of polyester polyurethanes for automotive interior parts, industrial belting, and footwear components, 1,9-nonanediol is preferentially selected as the diol monomer due to its documented ability to impart excellent hydrolysis resistance . The longer C9 chain reduces ester group density, mitigating the hydrolytic degradation that plagues polyurethanes based on shorter-chain diols such as 1,4-butanediol or 1,6-hexanediol . This application scenario is particularly critical where end products are exposed to humid environments or frequent cleaning, and where premature failure due to surface cracking or stickiness is unacceptable.

UV-Curable Coatings and Inks Demanding Superior Water Resistance and Low Viscosity

For UV-curable formulations—including wood coatings, graphic arts inks, and 3D printing resins—1,9-nonanediol-derived diacrylates offer a compelling combination of improved water resistance and reduced formulation viscosity . The inherent hydrophobicity of the C9 spacer enhances the durability and moisture barrier properties of the cured film, while the low melt viscosity of the diol itself (equivalent to acetone at 60°C) facilitates easier handling and mixing during monomer synthesis . In contrast, diacrylates based on shorter diols (e.g., 1,6-hexanediol diacrylate) yield coatings with inferior water resistance and often higher viscosity, limiting their utility in demanding outdoor or high-humidity applications.

Polyurethane Elastomer Molding Where Balanced Flexibility and Heat/Cold Resistance Are Required

In the production of molded polyurethane elastomers—such as gaskets, seals, and vibration-damping components—1,9-nonanediol serves as the preferred aliphatic chain extender over 1,6-hexanediol . Patent literature explicitly identifies ND as 'more favorable' for achieving excellent moldability combined with resistance to heat, cold, and hydrolysis . This scenario is particularly relevant for parts that must maintain dimensional stability and flexibility across a wide service temperature range while resisting environmental moisture, a combination that shorter-chain diol alternatives cannot simultaneously deliver.

Specialty Toner Binders and Fine Chemical Intermediates Requiring Energy-Efficient Melt Processing

1,9-Nonanediol's unique melting behavior—a solid at room temperature that becomes a low-viscosity liquid just above 45°C—makes it an ideal candidate for toner binder applications and fine chemical syntheses where energy-efficient melt handling is paramount . Unlike 1,8-octanediol and 1,10-decanediol, which require significantly higher temperatures (61–74°C) to fully liquefy and exhibit higher melt viscosities, ND enables processing at lower energy costs and with reduced risk of thermal decomposition of co-formulated heat-sensitive components. This property is also advantageous in pharmaceutical intermediate synthesis where mild processing conditions help preserve stereochemical integrity.

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